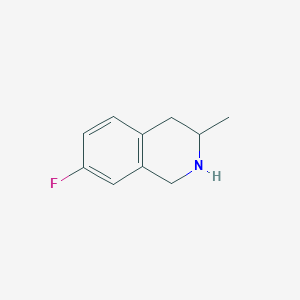

![molecular formula C22H12F3N3 B2612056 6,8-difluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-42-4](/img/structure/B2612056.png)

6,8-difluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

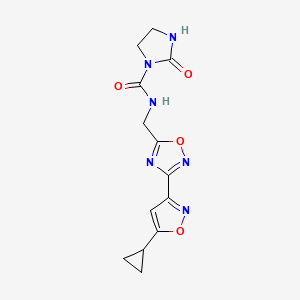

Description

Fluorinated quinolines are a class of compounds that have been studied for their potential applications in medicine and other fields . They are characterized by the presence of a quinoline ring system, which is a type of heterocyclic compound that contains a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of fluorinated quinolines often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Other synthetic methods may include cross-coupling reactions and synthesis based on organometallic compounds .Molecular Structure Analysis

The molecular structure of fluorinated quinolines typically includes a quinoline ring system with one or more fluorine atoms incorporated into the structure . The exact structure can vary depending on the specific compound and the methods used in its synthesis .Chemical Reactions Analysis

Fluorinated quinolines can undergo a variety of chemical reactions, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and reactions involving organometallic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolines can vary widely depending on the specific compound. Factors that can influence these properties include the presence and location of fluorine atoms and other substituents in the molecule .Scientific Research Applications

Reactivity and Synthesis

Research on unsymmetrical difluoroaromatic compounds, including derivatives similar to 6,8-difluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, has focused on their synthesis and reactivity. Keshtov et al. (2002) discussed the synthesis of new difluoroaromatic compounds and estimated their reactivities based on NMR spectral data and quantum-chemical calculations. These compounds are activated for the preparation of high-molecular-weight polyethers, showcasing their potential in polymer chemistry (Keshtov, Rusanov, Keshtova, Petrovskii, & Shchegolikhin, 2002).

Photophysical and Electrochemical Properties

Szlachcic and Uchacz (2018) investigated the influence of fluorine on the photophysical and electrochemical properties of 1,3-diphenyl-pyrazolo[3,4-b]quinoline derivatives. They found that the introduction of fluorine atoms modifies properties such as fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. This indicates the compound's potential in the development of fluorescent dyes and materials for optical applications (Szlachcic & Uchacz, 2018).

Fluorescence Quenching and Recovery

Mu et al. (2010) explored the reversible quenching of fluorescence from a pyrazolo[3,4-b]quinoline derivative by protonation. Their findings suggest that such compounds can undergo efficient fluorescence quenching in the presence of protic acid, which is reversible and can fully recover. This characteristic is valuable for developing optical sensors and materials for light-emitting devices (Mu, He, Kong, Hui, Xu, Liang, Jing, Danel, & Kulig, 2010).

Electroluminescent and Photophysical Properties

Wan et al. (2015) synthesized organic dyes containing pyrazolo[3, 4-b]quinoline chromophore and discussed their electrochemical, photophysical, and electroluminescent properties. These compounds exhibited significant potential in the field of organic light-emitting diodes (OLEDs), with properties that can be fine-tuned for specific applications, indicating their utility in electronics and photonics (Wan, Wang, Lin, Wang, Jiang, Jiang, Zhu, Wang, & Hao, 2015).

Molecular Logic Switches and Sensing

Uchacz et al. (2016) studied amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline for their photophysical properties and implementation as molecular logic switches. The compounds demonstrated potential in developing pH-dependent fluorescence sensors, showcasing the versatility of these derivatives in chemical sensing and molecular electronics (Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016).

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its intended use, many fluorinated quinolines exhibit biological activity due to their ability to interact with various enzymes . For example, some compounds in this class have been found to exhibit antibacterial activity by inhibiting bacterial DNA-gyrase .

Future Directions

Properties

IUPAC Name |

6,8-difluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12F3N3/c23-14-6-8-16(9-7-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-4-2-1-3-5-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVLNEKUTYXTGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2611975.png)

![Furan-2-yl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2611978.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2611979.png)

![2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2611982.png)

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2611984.png)

![Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2611993.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide](/img/structure/B2611996.png)